

synthesis of Benzyl 4-(tosyloxy)piperidine-1-carboxylate from 4-hydroxypiperidine

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Compound of Interest

Compound Name: Benzyl 4-(tosyloxy)piperidine-1-carboxylate

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Synthesis of Benzyl 4-(tosyloxy)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the two-step synthesis of **Benzyl 4-(tosyloxy)piperidine-1-carboxylate**, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the protection of the secondary amine of 4-hydroxypiperidine with a benzyl carbamate group, followed by the tosylation of the hydroxyl group. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of **Benzyl 4-(tosyloxy)piperidine-1-carboxylate** from 4-hydroxypiperidine is a robust two-step process. The initial step involves the protection of the nucleophilic secondary amine of the piperidine ring with a benzoyloxycarbonyl (Cbz or Z) group. This is crucial to prevent side reactions during the subsequent tosylation. The second step is the conversion of the hydroxyl group at the 4-position into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Experimental Protocols

Step 1: Synthesis of Benzyl 4-hydroxypiperidine-1-carboxylate

This procedure outlines the N-protection of 4-hydroxypiperidine using benzyl chloroformate.

Materials:

- 4-hydroxypiperidine
- Benzyl chloroformate (CbzCl)
- 1N Aqueous Sodium Hydroxide (NaOH) solution
- Dioxane
- Ethyl acetate (EtOAc)
- Water
- Saturated brine solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Hydrochloric acid (HCl)

Procedure:

- In a cooled reaction vessel, a well-stirred mixture of 4-hydroxypiperidine (5 g, 49.44 mmol), 1N aqueous NaOH solution (60 mL, 60 mmol), and dioxane (60 mL) is prepared.[1]
- Benzyl chloroformate (8.55 mL, 60 mmol) is added dropwise to the cooled mixture over a period of 30 minutes.[1]
- Following the addition, the reaction mixture is stirred for an additional 30 minutes.[1]
- Upon completion of the reaction, as monitored by Thin Layer Chromatography (TLC), water is added to the reaction mixture.

- The mixture is then concentrated under reduced pressure and acidified to a pH of 2 with hydrochloric acid.[1]
- The acidified aqueous phase is extracted with ethyl acetate.[1]
- The combined organic phases are washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.[1]
- The solvent is removed under reduced pressure to yield the crude product.
- Purification is achieved via flash column chromatography to afford Benzyl 4-hydroxypiperidine-1-carboxylate as an oil.[1]

Step 2: Synthesis of Benzyl 4-(tosyloxy)piperidine-1-carboxylate

This section details the tosylation of the hydroxyl group of the N-protected intermediate. This protocol is a general method adapted for this specific substrate, as a detailed literature procedure for this exact reaction is not readily available.

Materials:

- Benzyl 4-hydroxypiperidine-1-carboxylate
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine or Triethylamine (TEA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Water
- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve Benzyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Add pyridine or triethylamine (1.5 eq) to the stirred solution.
- Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with a saturated aqueous NaHCO_3 solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude product can be purified by recrystallization or flash column chromatography to yield **Benzyl 4-(tosyloxy)piperidine-1-carboxylate**.

Quantitative Data

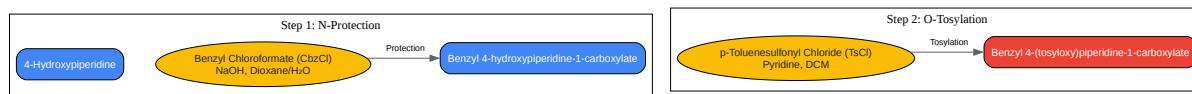
The following table summarizes the key quantitative data for the synthesis.

Step	Reactant	Molar Mass (g/mol)	Amount (mmol)	Reagent	Molar Mass (g/mol)	Amount (mmol)	Product	Molar Mass (g/mol)	Yield (%)
1	4-hydroxypiperidine	101.15	49.44	Benzyl chloroformate	170.59	60	Benzyl 4-hydroxypiperidine-1-carboxylate	235.28	99% [1]
2	Benzyl 4-hydroxypiperidine-1-carboxylate	235.28	-	p-Toluenesulfonyl chloride	190.65	-	Benzyl 4-(tosyloxy)piperidine-1-carboxylate	389.47	Not Reported

Note: The yield for Step 2 is not explicitly reported in the literature for this specific substrate and will be dependent on the specific reaction conditions and purification method.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis process.



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Caption: Synthetic pathway for **Benzyl 4-(tosyloxy)piperidine-1-carboxylate**.

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References

- 1. Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 [chemicalbook.com]
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